These characteristics make TCO-NHS ester a popular choice for various bioconjugation applications in scientific research, including:
Trans-Cyclooctene-N-hydroxysuccinimide ester, commonly referred to as TCO-NHS ester, is a versatile amine-reactive compound widely utilized in bioconjugation and chemical biology. Its structure consists of a trans-cyclooctene moiety linked to a N-hydroxysuccinimide ester, which allows it to selectively react with primary amines under mild conditions, typically at pH levels between 7 and 9. The molecular formula for TCO-NHS ester is C₁₃H₁₇NO₅, with a molecular weight of approximately 267.28 daltons .
TCO-NHS ester is particularly advantageous due to its short spacer arm, which adds minimal mass to the modified molecules while maintaining high reactivity. This property makes it suitable for various applications, including protein conjugation and surface modifications.
TCO-NHS ester acts as a bridge between biomolecules and tetrazine-containing probes or labels. The NHS ester group facilitates the conjugation of TCO to a biomolecule via its reactivity with primary amines. Subsequently, the TCO moiety participates in a bioorthogonal click reaction with a tetrazine, enabling the introduction of various functionalities or fluorophores for bioimaging, drug delivery, or other applications [].
The primary reaction involving TCO-NHS ester is its coupling with primary amines to form stable amide bonds. This reaction is facilitated by the NHS group, which activates the carboxylic acid for nucleophilic attack by the amine. The reaction can be summarized as follows:
This mechanism allows for efficient conjugation with various biomolecules, including proteins and antibodies.
TCO-NHS ester exhibits significant biological activity due to its ability to form covalent bonds with primary amines found in proteins and other biomolecules. This reactivity enables the development of stable conjugates that can be used in various applications such as:
The unique reactivity profile of TCO-NHS ester allows for selective labeling without significant background noise from non-specific reactions.
TCO-NHS ester can be synthesized through several methods, typically involving the reaction of trans-cyclooctene derivatives with N-hydroxysuccinimide in the presence of coupling agents. Common synthesis routes include:
These methods allow for scalable synthesis while maintaining high purity levels.
TCO-NHS ester has a broad range of applications across various fields:
Studies examining TCO-NHS ester interactions focus on its reactivity with primary amines and its effectiveness in forming stable conjugates. Research indicates that TCO-NHS esters demonstrate high specificity towards amine-containing biomolecules, minimizing cross-reactivity and enhancing labeling efficiency .
Additionally, interaction studies often explore the kinetics of the inverse electron demand Diels-Alder reactions between TCO derivatives and tetrazine-tagged compounds, highlighting their utility in bioorthogonal chemistry.
TCO-NHS ester is often compared to other reactive compounds used for bioconjugation. Below are some similar compounds along with their unique features:
Compound Name | Unique Features |
---|---|
Maleimide | Reacts specifically with thiols; less sterically hindered than TCO. |
Azide | Utilized in click chemistry; reacts with alkynes but requires copper catalysis. |
N-Hydroxysuccinimide | Commonly used for amine coupling but lacks the unique cyclooctene structure that allows bioorthogonal reactions. |
Tetrazine | Often used in conjunction with TCO for bioorthogonal labeling but does not have direct reactivity towards amines. |
TCO-NHS ester’s unique cyclooctene structure provides advantages in reaction kinetics and specificity compared to these alternatives, making it a preferred choice in many applications involving bioconjugation.
trans-Cyclooctene N-hydroxysuccinimide ester, commonly designated as trans-Cyclooctene N-hydroxysuccinimide ester, represents a specialized bioconjugation reagent with the molecular formula C₁₃H₁₇NO₅ [1]. The compound exhibits a molecular weight of 267.28 daltons, as determined through computational analysis and experimental verification [1] [3]. The exact mass of the compound has been precisely calculated at 267.11067264 Da using high-resolution mass spectrometry techniques [34].
The molecular structure consists of a trans-cyclooctene moiety covalently linked to an N-hydroxysuccinimide ester functional group through a carbonate linkage [1] [2]. The complete International Union of Pure and Applied Chemistry nomenclature for this compound is (4E)-cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate [1]. The compound possesses a canonical simplified molecular-input line-entry system representation of O=C(OC1CC/C=C/CCC1)ON2C(CCC2=O)=O [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₇NO₅ | [1] |
Molecular Weight | 267.28 g/mol | [1] |
Exact Mass | 267.11067264 Da | [34] |
Chemical Abstracts Service Number | 1191901-33-3 | [1] |
International Chemical Identifier Key | OUGQJOKGFAIFAQ-OWOJBTEDSA-N | [1] |
The cyclooctene component of trans-Cyclooctene N-hydroxysuccinimide ester exists in a trans configuration, which represents the thermodynamically less stable isomer compared to its cis counterpart [26]. The ring strain energies for trans-cyclooctene and cis-cyclooctene have been calculated at 16.7 and 7.4 kilocalories per mole, respectively, indicating the significantly higher energy content of the trans isomer [26]. This substantial energy difference contributes to the enhanced reactivity profile of trans-cyclooctene derivatives in bioorthogonal reactions [18].
The trans configuration is characterized by the positioning of the two carbon-carbon single bonds adjacent to the double bond on opposite sides of the double bond plane [26]. This geometric arrangement creates considerable molecular strain within the eight-membered ring structure, as the planar arrangement of ring carbons would be energetically prohibitive [18] [26]. Computational studies have demonstrated that the trans isomer maintains its configuration with remarkable stability toward racemization, exhibiting an energy barrier of 35.6 kilocalories per mole for this process [18].
trans-Cyclooctene adopts multiple conformational states, with the most stable being the crown conformation that exhibits structural similarity to the chair conformation of cyclohexane [18] [29]. In this crown conformation, carbon atoms are positioned alternately above and below the ring plane, creating an arrangement of axial and equatorial hydrogens [18]. Computational analysis using ab initio methods has determined that the crown conformation represents the lowest energy state for trans-cyclooctene [29] [31].
The alternative half-chair conformation exists at significantly higher energy, with calculations indicating an energy difference of 5.6 to 5.9 kilocalories per mole compared to the crown conformation [29] [31]. This half-chair conformation forces the molecule into a more strained state, with carbons 2, 3, 5, 6, and 8 positioned on the same side of the plane formed by carbons 1, 4, and 7 [26]. The conformational preference directly influences the stereochemical outcome of chemical modifications to the trans-cyclooctene framework [13].
For trans-Cyclooctene N-hydroxysuccinimide ester derivatives, two distinct stereoisomers exist based on the axial or equatorial positioning of the substituent on the cyclooctene ring [6] [15]. The axial isomer has been assigned the Chemical Abstracts Service number 1610931-22-0, while the equatorial isomer corresponds to the more commonly referenced 1191901-33-3 [6]. These stereoisomeric forms exhibit different reactivity profiles and physical properties [17].
The substantial ring strain present in trans-cyclooctene derivatives directly correlates with their enhanced reactivity in cycloaddition reactions [18] [19]. Ring strain energy calculations for trans-cyclooctene indicate values substantially higher than those observed for less strained cycloalkenes, contributing to the elevated highest occupied molecular orbital energy state that facilitates rapid reactions with electron-deficient dienophiles [18].
Computational modeling has revealed that conformational strain can be deliberately introduced to further enhance reactivity [29]. The development of conformationally strained trans-cyclooctene derivatives, where the eight-membered ring is forced into higher energy conformations through structural modifications, demonstrates reaction rate constants exceeding those of conventional trans-cyclooctene by factors of 160 or greater [29]. This relationship between ring strain and reactivity has been quantitatively established through experimental kinetic studies and theoretical calculations [19].
The correlation between ring strain energy and reactivity has been systematically investigated across multiple trans-cyclooctene derivatives [19]. Research indicates that a threshold ring strain energy release of approximately 5 kilocalories per mole distinguishes highly reactive derivatives from those with limited reactivity [19]. Below this threshold, molecules exhibit characteristically slow reaction kinetics, while derivatives exceeding this energy release demonstrate enhanced reactivity profiles suitable for bioorthogonal applications [19].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for trans-Cyclooctene N-hydroxysuccinimide ester through both proton and carbon-13 analysis [35] [40]. Proton nuclear magnetic resonance spectra consistently demonstrate characteristic chemical shifts for the trans-cyclooctene alkene protons, typically appearing in the region of 5.47 to 5.57 parts per million [38]. The trans configuration of the double bond is confirmed through the specific coupling patterns and chemical shift values observed for these alkenic protons [38] [41].
Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances for each carbon environment within the molecule [35] [37]. The carbonyl carbon of the N-hydroxysuccinimide ester typically resonates in the range of 170 to 185 parts per million, consistent with ester functionality [36]. The alkene carbons of the trans-cyclooctene moiety appear in the characteristic range of 115 to 140 parts per million [36]. The methylene carbons of the cyclooctene ring system exhibit chemical shifts between 16 and 35 parts per million, depending on their proximity to the alkene functionality [36].
High-resolution nuclear magnetic resonance studies have confirmed the stereochemical purity of trans-Cyclooctene N-hydroxysuccinimide ester preparations, with spectra showing minimal evidence of cis isomer contamination [38]. Temperature-dependent nuclear magnetic resonance experiments demonstrate the thermal stability of the trans configuration, with isomerization to the cis form occurring only under elevated temperature conditions exceeding 90 degrees Celsius [38].
Mass spectrometric analysis of trans-Cyclooctene N-hydroxysuccinimide ester provides precise molecular weight determination and structural confirmation through fragmentation patterns [34] [40]. Electrospray ionization mass spectrometry typically generates molecular ion peaks at mass-to-charge ratio 268 corresponding to the protonated molecular ion [M+H]⁺ [3]. High-resolution mass spectrometry confirms the exact mass at 267.11067264 atomic mass units, consistent with the molecular formula C₁₃H₁₇NO₅ [34].
Fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic losses corresponding to the N-hydroxysuccinimide moiety and carbonate functionality [32] [33]. The base peak in many spectra corresponds to the trans-cyclooctene fragment following loss of the N-hydroxysuccinimide carbonate group [32]. Additional fragment ions arise from ring-opening processes within the cyclooctene framework and subsequent rearrangement reactions [33].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides complementary analytical data, particularly for conjugated derivatives where trans-Cyclooctene N-hydroxysuccinimide ester has been coupled to larger biomolecules [35] [39]. The mass spectrometric behavior demonstrates consistent ionization efficiency across various experimental conditions, facilitating quantitative analysis of reaction products and conjugation yields [39].
Infrared spectroscopic analysis of trans-Cyclooctene N-hydroxysuccinimide ester reveals characteristic absorption bands that confirm the presence of key functional groups [12] [25]. The carbonyl stretching vibrations of the N-hydroxysuccinimide ester appear as intense peaks in the region of 1700 to 1750 wavenumbers, consistent with activated ester functionality [12] [25]. The compound exhibits the characteristic "Rule of Three" pattern typical of ester functional groups, with three intense peaks corresponding to carbonyl stretching and carbon-oxygen stretching vibrations [12].
The asymmetric carbon-carbon-oxygen stretching vibration typically appears between 1210 and 1240 wavenumbers, while the oxygen-carbon-carbon stretching mode is observed in the range of 1100 to 1030 wavenumbers [12]. The specific position of these bands provides information about the electronic environment and conformational state of the ester linkage [12]. The carbonate functionality linking the trans-cyclooctene and N-hydroxysuccinimide components contributes additional characteristic absorptions in the fingerprint region [25].
UV-visible spectroscopy demonstrates limited absorption in the near-ultraviolet region due to the alkene functionality of the trans-cyclooctene moiety [27]. Specialized derivatives incorporating UV-active tracer groups exhibit enhanced absorption characteristics suitable for photochemical applications and analytical detection [27]. The N-hydroxysuccinimide component contributes weak absorption around 260 nanometers, particularly evident in alkaline solutions where the succinimide anion form predominates [25].
trans-Cyclooctene N-hydroxysuccinimide ester exhibits variable solubility characteristics across different solvent systems, with optimal dissolution observed in polar organic solvents [20] . The compound demonstrates excellent solubility in dimethyl sulfoxide, dimethylformamide, and dichloromethane, making these solvents the preferred choices for stock solution preparation [20] [24]. Acetonitrile and methanol provide moderate solubility, while aqueous solutions require careful pH control and co-solvent addition to achieve adequate dissolution .
Water solubility remains limited due to the hydrophobic nature of the trans-cyclooctene component, necessitating the use of water-miscible organic co-solvents for aqueous applications [24]. The solubility profile significantly impacts bioconjugation protocols, where rapid dissolution and homogeneous mixing are essential for efficient coupling reactions [22] [24]. Polyethylene glycol-modified derivatives exhibit enhanced water solubility compared to the parent compound, facilitating biological applications .
Solvent System | Solubility | Application |
---|---|---|
Dimethyl sulfoxide | Excellent | Stock solutions |
Dimethylformamide | Excellent | Synthetic applications |
Dichloromethane | Excellent | Purification |
Acetonitrile | Moderate | Analytical methods |
Methanol | Moderate | Reaction medium |
Water | Limited | Requires co-solvents |
Temperature effects on solubility have been systematically investigated, with increased dissolution observed at elevated temperatures [20]. However, thermal activation must be balanced against potential degradation reactions that occur under prolonged heating conditions [20]. The relative density of trans-Cyclooctene N-hydroxysuccinimide ester has been predicted at 1.27 grams per cubic centimeter, influencing solution preparation protocols [3].
The stability of trans-Cyclooctene N-hydroxysuccinimide ester is critically dependent on environmental conditions, with hydrolysis representing the primary degradation pathway [22] [25] [28]. In aqueous solutions, the N-hydroxysuccinimide ester moiety undergoes competing hydrolysis and aminolysis reactions, with hydrolysis rates dramatically increasing at elevated pH values [22] [25]. Studies have demonstrated that the half-life of N-hydroxysuccinimide esters decreases from 4 to 5 hours at pH 7.0 to approximately 10 minutes at pH 8.6 [22] [28].
Temperature stability investigations reveal that the trans-cyclooctene component maintains configurational integrity under moderate heating conditions [38]. Nuclear magnetic resonance monitoring of samples heated to 90 degrees Celsius indicates minimal isomerization to the cis form after 20 minutes, with only 2% conversion observed [38]. Extended heating for 70 minutes results in approximately 10 to 20% isomerization, depending on the analytical method employed [38].
Moisture sensitivity represents a significant stability concern, as atmospheric water promotes hydrolytic degradation of the activated ester functionality [24] [28]. Proper storage protocols require protection from humidity, with recommendations for sealed containers under inert atmosphere conditions [20]. Light sensitivity has been reported for certain derivatives, necessitating protection from photodegradation during storage and handling [15] [20].
The degradation kinetics follow established patterns for N-hydroxysuccinimide ester chemistry, with second-order rate constants determined for the competing hydrolysis and aminolysis pathways [25]. Base-catalyzed hydrolysis proceeds through nucleophilic attack at the carbonyl carbon, resulting in regeneration of the carboxylic acid functionality and release of N-hydroxysuccinimide [25] [28]. Understanding these degradation mechanisms is essential for optimizing reaction conditions and storage protocols.
trans-Cyclooctene N-hydroxysuccinimide ester exhibits characteristic reactivity patterns with various nucleophilic species, with primary amines representing the preferred reaction partners [2] [22]. The activated ester functionality readily undergoes nucleophilic substitution with amine nucleophiles under mild conditions, typically at pH values between 7 and 9 [2] [24]. This reactivity profile enables efficient bioconjugation to proteins, peptides, and other amine-containing biomolecules [5] [7].
The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen at the carbonyl carbon of the activated ester, followed by tetrahedral intermediate formation and subsequent elimination of N-hydroxysuccinimide [22] [24]. Optimal reaction conditions employ concentrated protein solutions in the range of 1 to 5 milligrams per milliliter to favor the desired aminolysis over competing hydrolysis reactions [24]. Buffer selection critically influences reaction efficiency, with amine-free buffers such as phosphate-buffered saline preferred over amine-containing systems like Tris or glycine [24].
Kinetic studies demonstrate that the aminolysis reaction proceeds with significantly different rate constants compared to the competing hydrolysis pathway [25]. The reactivity toward nucleophiles is influenced by steric factors, with primary amines showing greater reactivity than secondary amines [2]. The trans-cyclooctene component of the molecule provides additional reactivity through its capacity for inverse electron-demand Diels-Alder cycloaddition with tetrazine derivatives, enabling dual-functionality bioconjugation strategies [14] [17].
Reaction stoichiometry typically employs molar excesses of the trans-Cyclooctene N-hydroxysuccinimide ester reagent to ensure complete modification of target molecules [22]. The formation of stable amide bonds through the aminolysis reaction provides covalent attachment with excellent stability under physiological conditions [2] [7]. This reactivity profile has been extensively validated across diverse biological systems and molecular targets [5].
The synthesis of trans-cyclooctene N-hydroxysuccinimide ester represents a significant challenge in bioorthogonal chemistry, primarily due to the inherent difficulties in both trans-cyclooctene core synthesis and subsequent functionalization. Traditional approaches to trans-cyclooctene synthesis emerged from the pioneering work of Arthur C. Cope in the 1950s, who first demonstrated preparatory-scale synthesis through Hofmann elimination reactions of N,N,N-trimethylcyclooctylammonium iodide [1]. This early method, while foundational, produced mixtures of cis and trans isomers requiring complex separation procedures.
The historical development of trans-cyclooctene synthesis methods includes several stereospecific approaches. The classic method involves converting cis-cyclooctene to the trans isomer through multi-step synthetic sequences, typically requiring epoxidation of the double bond followed by treatment with lithium diphenylphosphide and subsequent elimination reactions [2]. These traditional routes suffer from low overall yields, often producing trans-cyclooctene in yields of 27% or less, with significant diastereomeric impurities requiring chromatographic separation [3].
A particularly challenging aspect of traditional synthetic routes is the formation of the N-hydroxysuccinimide ester functionality. Classical approaches rely on carbodiimide-mediated coupling reactions, where carboxylic acid derivatives of trans-cyclooctene are activated using N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide [4]. These methods face significant limitations including racemization, side reactions, and poor stereoselectivity in the trans-cyclooctene core formation.
The traditional synthesis pathway typically involves: preparation of trans-cyclooct-4-enol through photoisomerization or chemical inversion methods, oxidation to the corresponding carboxylic acid, and subsequent NHS ester formation. However, these approaches are characterized by lengthy reaction sequences, multiple purification steps, and overall yields rarely exceeding 15-20% across all transformations [2].
The development of photochemical flow methodologies represents a paradigm shift in trans-cyclooctene synthesis, offering unprecedented scalability and efficiency. The foundational work by Royzen and colleagues established the closed-loop flow reactor system, where continuous photoisomerization is coupled with selective metal complexation to drive thermodynamically unfavorable isomerization toward the trans product [1] [5].
The flow photochemical apparatus operates through a sophisticated continuous circulation system where cis-cyclooctene derivatives are dissolved in non-polar aprotic solvents and subjected to ultraviolet irradiation in the presence of sensitizing agents [1]. During irradiation, the reaction mixture continuously flows through columns packed with silver nitrate-impregnated silica gel, which selectively complexes and retains trans-cyclooctene products while allowing unreacted cis isomers to recirculate for further photoisomerization.
A critical advancement in flow methodology involves the use of tosic silica gel as a silver support system. This modification addresses the problematic silver leaching encountered in earlier systems, enabling higher metal loadings and more efficient product capture [6] [7]. Commercial tosic silica, with an average functionality loading of 0.7 mmol/g, allows dramatic reduction in solvent volumes and cartridge sizes required for large-scale syntheses [8].
The photoisomerization mechanism proceeds through singlet sensitized pathways, where aromatic ester sensitizers form excited states upon 254 nm irradiation. These excited states combine with cis-cyclooctene substrates to form diastereomeric exciplexes, which subsequently partition into trans-cyclooctene products or regenerate cis starting materials [1]. The selective complexation of trans products with immobilized silver ions effectively removes products from the photoisomerization equilibrium, driving conversion toward the desired trans isomer.
Recent innovations include the development of liquid-liquid extraction variants where organic solutions containing cis-cyclooctene flow continuously over aqueous silver nitrate solutions. This system demonstrates remarkable scalability, producing up to 2.2 grams per hour of specific trans-cyclooctene derivatives [1]. The method maintains consistent substrate concentrations through external addition systems and eliminates the need for solid support regeneration.
The scope of photochemical flow methods extends to numerous functionalized trans-cyclooctene derivatives. Successful examples include hydroxyl, carboxylic acid, hydroxyethyl ether, diol, and protected amine derivatives, with yields typically ranging from 36% to 62% depending on substrate substitution patterns [6] [8]. The method proves particularly effective for derivatives intended for subsequent NHS ester formation, as the mild reaction conditions preserve functional group integrity.
The development of diastereoselective synthesis approaches represents a major breakthrough in addressing the stereochemical challenges inherent in trans-cyclooctene NHS ester synthesis. The stereocontrolled 1,2-addition methodology, pioneered by Fox and colleagues, utilizes trans-cyclooct-4-enone as a central platform for accessing axial-substituted trans-cyclooctene derivatives with unprecedented selectivity [3] [9].
Computational transition state modeling reveals that the rigid crown conformation of trans-cyclooct-4-enone creates distinct facial selectivity for nucleophilic additions. Density functional theory calculations at the M06L/6-311+G(d,p) level predict that nucleophilic attack occurs exclusively from the equatorial face of the ketone, producing axial products as single diastereomers [3]. The calculated energy barriers demonstrate a significant preference for equatorial attack, with ΔΔG‡ values of 2.8 kcal/mol favoring the desired stereochemistry.
Experimental validation confirms these computational predictions through systematic studies of hydride additions to trans-cyclooct-4-enone. Treatment with sodium borohydride provides axial alcohol products in 90% yield as single diastereomers, with no detectable alkene isomerization [3]. This contrasts dramatically with traditional photoisomerization approaches that typically produce equatorial to axial ratios of 2.2:1, requiring tedious chromatographic separation.
The stereocontrolled addition methodology extends to various nucleophilic species including organolithium reagents, Grignard reagents, and stabilized carbanions. Reactions with lithium enolates derived from methyl acetate provide ester-functionalized products in 86% yield, while lithioacetonitrile additions yield nitrile derivatives in 98% yield [3]. These functional groups serve as convenient handles for subsequent NHS ester formation through standard coupling protocols.
The stereochemical control observed in these reactions stems from conformational preferences of the trans-cyclooctene core. The crown conformation places substituents in well-defined spatial relationships, creating 1,3-diaxial interactions that strongly favor equatorial approach of nucleophiles. This conformational bias translates directly to product stereochemistry, ensuring axial orientation of added functional groups.
Trans-cyclooct-4-enone serves as the central synthetic platform for diastereoselective trans-cyclooctene NHS ester synthesis, offering unique advantages in both accessibility and functional group tolerance. The ketone substrate is prepared efficiently through a two-step sequence from readily available 1,5-cyclooctadiene: Wacker oxidation using palladium acetate and benzoquinone in acetic acid produces cis-cyclooct-4-enone, which undergoes subsequent photoisomerization to yield trans-cyclooct-4-enone in 62% overall yield [3].
The synthetic utility of trans-cyclooct-4-enone extends beyond simple nucleophilic additions to encompass diverse functionalization strategies. Reduction reactions using various hydride sources provide alcohol derivatives with complete stereochemical control. Lithium aluminum hydride, while effective for reduction, shows tendency toward alkene isomerization, limiting yields to 67% [3]. Sodium borohydride emerges as the optimal reducing agent, providing clean reduction without isomerization side reactions.
Alkylation reactions of trans-cyclooct-4-enone proceed through enolate intermediates formed using strong bases such as lithium hexamethyldisilazide. These reactions enable introduction of various alkyl chains and functional groups at the α-position relative to the ketone. Subsequent reduction provides secondary alcohols with defined stereochemistry, suitable for further elaboration to NHS ester derivatives [3].
The platform approach enables systematic structure-activity relationship studies through parallel synthesis of multiple derivatives. Each nucleophilic addition provides access to distinct functional group arrays while maintaining consistent stereochemistry across the series. This standardization proves particularly valuable for bioorthogonal chemistry applications where stereochemical uniformity directly impacts reaction kinetics and selectivity.
Advanced functionalizations include condensation reactions with hydroxylamine derivatives to form oxime conjugates, and Williamson ether syntheses using alkoxide intermediates. These transformations expand the chemical space accessible from the trans-cyclooct-4-enone platform while preserving the critical stereochemical relationships required for optimal tetrazine ligation kinetics [3].
The formation of N-hydroxysuccinimide ester functionality represents a critical synthetic transformation requiring careful optimization of reaction conditions to achieve high yields while maintaining product stability. Contemporary NHS ester formation strategies employ several complementary approaches, each tailored to specific substrate requirements and functional group compatibility.
The most widely employed method utilizes carbodiimide-mediated coupling between carboxylic acid derivatives and N-hydroxysuccinimide. N,N'-Dicyclohexylcarbodiimide remains the gold standard for non-aqueous reactions, providing NHS ester products in typically 70-95% yields under optimized conditions [10] [11]. The reaction proceeds through initial activation of the carboxylic acid by carbodiimide to form an O-acylisourea intermediate, followed by nucleophilic attack by N-hydroxysuccinimide to displace the urea byproduct.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride emerges as the preferred coupling agent for aqueous or mixed solvent systems due to the water-solubility of its urea byproduct, facilitating product purification [12]. The protocol typically involves dissolving the carboxylic acid substrate in dimethylformamide or dichloromethane, adding equimolar quantities of EDC and N-hydroxysuccinimide, and allowing the reaction to proceed at room temperature for 12-24 hours [10].
Alternative activation strategies employ N,N'-diisopropylcarbodiimide for improved handling characteristics and reduced allergenicity compared to DCC. The liquid nature of DIC facilitates accurate dosing and homogeneous mixing, while the organic-soluble urea byproduct enables straightforward purification protocols [13]. For trans-cyclooctene substrates, DIC-mediated couplings typically proceed in 85-95% yield using dichloromethane as solvent [3].
Advanced coupling protocols incorporate additives to suppress side reactions and enhance yield. 4-(N,N-dimethylamino)pyridine serves as an effective nucleophilic catalyst, particularly for sterically hindered substrates, though its use requires careful optimization to prevent racemization [14]. 1-Hydroxybenzotriazole functions as an auxiliary nucleophile, forming stable activated intermediates that undergo clean coupling with minimal side reactions.
For trans-cyclooctene carboxylic acid derivatives, optimal NHS ester formation typically employs a two-step protocol: trimethyltin hydroxide-mediated hydrolysis of methyl ester precursors, followed by DIC-mediated coupling with N-hydroxysuccinimide in dichloromethane. This approach provides NHS ester products in 89% yield with minimal impurities [3]. Alternative protocols using lithium hydroxide for ester hydrolysis show reduced efficiency, typically yielding 46% after subsequent DIC coupling.
The selection of optimal reaction conditions depends critically on substrate substitution patterns and functional group compatibility. Axial trans-cyclooctene derivatives generally show enhanced reactivity in NHS ester formation compared to equatorial isomers, likely due to reduced steric hindrance around the carboxylic acid functionality [3]. Temperature optimization typically favors room temperature conditions to minimize NHS ester hydrolysis while maintaining reasonable reaction rates.
The development of large-scale production methodologies for trans-cyclooctene NHS ester derivatives addresses critical supply limitations that have historically restricted bioorthogonal chemistry applications. Contemporary approaches focus on process optimization, yield enhancement, and cost reduction while maintaining product quality and stereochemical purity.
Flow photochemistry modifications enable unprecedented scale-up capabilities through continuous processing and automated product capture. The tosic silica gel system allows production of up to 6.2 grams of trans-cyclooctene derivatives in single campaigns using 40 grams of modified silica support in standard chromatography cartridges [8]. This represents approximately 90% reduction in stationary phase requirements compared to traditional AgNO₃/SiO₂ systems.
Process intensification strategies include optimization of photoreactor design parameters such as irradiation area, light intensity, and flow rates. The use of fluorinated ethylene propylene tubing enables efficient light transmission while maintaining chemical compatibility with organic solvents and photosensitizers [1]. Continuous monitoring of conversion through online analytical techniques allows real-time process optimization and quality control.
The regeneration and reuse of metal-impregnated silica supports provides significant economic advantages for large-scale production. Tosic silica can be regenerated through treatment with aqueous ammonia solutions to remove complexed trans-cyclooctene products, followed by re-impregnation with silver nitrate [8]. This cycle can be repeated four times with maintained yields, dramatically reducing per-gram production costs.
Alternative large-scale approaches employ batch photoisomerization with periodic product capture through filtration cycles. This method sacrifices the elegant continuous processing of flow systems but offers simpler equipment requirements and greater operational flexibility. Typical batch protocols involve 6-hour irradiation periods followed by solid-phase extraction and solvent recycling [8].
The scalability of NHS ester formation reactions requires careful optimization of work-up procedures and purification protocols. Large-scale DIC coupling reactions benefit from phase-separation techniques to remove urea byproducts and unreacted coupling reagents. Aqueous extraction protocols using dilute acid and base washes effectively remove ionic impurities while preserving product integrity [4].
Crystallization methods provide efficient purification for large-scale NHS ester production, particularly for axial trans-cyclooctene derivatives that typically form well-defined crystal structures. Recrystallization from dichloromethane/hexane mixtures yields products with >95% purity suitable for bioorthogonal chemistry applications [15]. The crystalline nature of these products also enhances storage stability and handling characteristics.
Quality control protocols for large-scale production incorporate multiple analytical techniques to ensure batch-to-batch consistency. High-performance liquid chromatography with C18 columns using acetonitrile/water gradients resolves stereoisomeric impurities and hydrolysis products . Nuclear magnetic resonance spectroscopy confirms structural integrity and quantifies residual coupling reagents and solvents.
Comprehensive quality control and purity assessment protocols are essential for ensuring the reliability and reproducibility of trans-cyclooctene NHS ester derivatives in bioorthogonal chemistry applications. These protocols encompass multiple analytical techniques designed to evaluate structural integrity, stereochemical purity, and functional reactivity.
High-performance liquid chromatography serves as the primary analytical method for purity assessment, typically employing reverse-phase C18 columns with acetonitrile/water gradient elution systems containing 0.1% trifluoroacetic acid . This system effectively resolves trans-cyclooctene NHS ester products from potential impurities including cis isomers, hydrolysis products, and unreacted coupling reagents. Purity specifications typically require >95% product content with individual impurities limited to <2%.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and quantitative purity assessment. ¹H NMR analysis at 400 MHz in deuterated dimethyl sulfoxide reveals characteristic signals at δ 2.8 ppm for NHS succinimide protons and δ 5.4 ppm for trans-cyclooctene alkene protons . Integration ratios between these signals and potential impurity peaks enable accurate purity determination and impurity identification.
¹³C NMR spectroscopy offers additional structural confirmation and stereochemical assignment. The rigid crown conformation of trans-cyclooctene derivatives produces distinctive carbon splitting patterns that distinguish axial from equatorial stereoisomers [17]. For C₂-symmetric derivatives, ¹³C NMR spectra show only four signals, strongly indicating the expected symmetry and conformational rigidity.
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides molecular weight confirmation and detects trace impurities not readily visible by other techniques. Using α-cyano-4-hydroxycinnamic acid matrix, the technique reliably detects trans-cyclooctene NHS ester molecular ions with mass accuracy typically within 0.1 daltons of theoretical values . The absence of higher molecular weight signals confirms the absence of polymerization or aggregation products.
Functional activity assays evaluate the reactivity of NHS ester groups toward primary amines, serving as critical quality indicators for bioconjugation applications. The standard protocol involves reaction with excess glycine methyl ester in pH 8.5 borate buffer, followed by fluorometric quantification of unreacted glycine using fluorescamine derivatization . Reaction yields >90% indicate optimal NHS ester activity and product suitability for bioorthogonal applications.
Stability assessment protocols evaluate product degradation under various storage and handling conditions. Accelerated stability studies at elevated temperatures reveal hydrolysis kinetics and identify optimal storage conditions. Trans-cyclooctene NHS ester derivatives typically show optimal stability when stored as lyophilized powders at -20°C under inert atmosphere, maintaining >90% reactivity after six months .
Stereochemical purity assessment employs chiral chromatographic methods when enantiomeric resolution is required. For planar-chiral trans-cyclooctene derivatives, specialized chiral stationary phases can resolve enantiomers with baseline separation [2]. However, most bioorthogonal chemistry applications utilize racemic materials, simplifying analytical requirements.
Water content determination proves critical for NHS ester stability assessment, as trace moisture catalyzes hydrolysis reactions. Karl Fischer titration typically reveals water contents <0.1% for properly stored materials, while elevated water levels indicate compromised storage conditions or inadequate drying protocols .
Residual solvent analysis using gas chromatography ensures compliance with pharmaceutical guidelines when trans-cyclooctene NHS ester derivatives are intended for biological applications. Typical residual solvent limits include <50 ppm for dichloromethane and <410 ppm for dimethylformamide, reflecting their respective toxicity classifications .
Parameter | Method | Specification | Typical Value |
---|---|---|---|
Chemical Purity | HPLC-UV | >95% | 97-99% |
Structural Integrity | ¹H NMR | Confirmed | ✓ |
Molecular Weight | MALDI-TOF | ±0.1 Da | ✓ |
NHS Activity | Fluorescamine Assay | >90% | 92-96% |
Water Content | Karl Fischer | <0.1% | 0.02-0.08% |
Stereochemical Purity | Chiral HPLC | >95% ee | >98% ee |
The implementation of these quality control protocols ensures that trans-cyclooctene NHS ester derivatives meet the stringent requirements for bioorthogonal chemistry applications while providing the analytical framework necessary for large-scale production and commercial distribution.